molecular formula C9H8N2O B1348557 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 85653-81-2

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1348557
CAS No.: 85653-81-2
M. Wt: 160.17 g/mol
InChI Key: FFWXPWRUXRKXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, is a fused heterocyclic compound of significant interest in medicinal chemistry . The pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a biologically important fused heterocyclic system, with research indicating its derivatives exhibit a range of pharmacological activities . These activities may include potential use as a selective inhibitor for multidrug resistance (MDR) and in neurology for the treatment of neurodegenerative disorders . One specific derivative of this scaffold, risperidone, is a potent antipsychotic agent, underscoring the therapeutic potential of this chemical class . Furthermore, related compounds have been investigated for their gastroprotective effects, demonstrating a cytoprotective effect in studies . The structural core is planar, as confirmed by crystallographic studies on closely related molecules, which can be a key feature for its interaction with biological targets . This compound serves as a versatile intermediate and key scaffold for the synthesis and functionalization of novel molecules with potential biological activity . This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXPWRUXRKXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336102
Record name 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-81-2
Record name 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as 3-arylthio and 3-arylseleno compounds, which exhibit significant biological activities .

Scientific Research Applications

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological and chemical behavior of pyridopyrimidinones is highly dependent on substituent type and position. Key comparisons include:

Compound Substituent(s) Electronic Effects Key References
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Methyl at position 8 Electron-donating, enhances lipophilicity
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Chlorine at position 3 Electron-withdrawing, alters π-electron density
2-Methyl-3-vinyl-4H-pyrido[1,2-a]pyrimidin-4-one Methyl at position 2, vinyl at position 3 Steric hindrance, conjugated double bond for reactivity
9-[(3-Acetylphenyl)amino]-6-methyl-4-oxo-tetrahydro derivative Acetylphenylamino at position 9 Bioisosteric substitution, enhances antiallergic activity

Electronic Structure : UV/IR studies reveal that electron-donating groups (e.g., methyl at position 8) stabilize the lowest-energy π→π* transition, while electron-withdrawing groups (e.g., halogens at position 3) redshift absorption spectra . The 8-methyl group enhances solubility in hydrophobic environments, critical for membrane permeability in drug design .

Mechanistic Insights :

  • The 8-methyl group in compound 31 optimizes binding to the ATP pocket of PI3K/mTOR, as shown in molecular docking .
  • Halogens at position 3 (e.g., Cl, Br) reduce ALR2 inhibition compared to hydroxylated derivatives due to weaker hydrogen bonding .
  • Piperazine side chains at position 3 enhance cellular uptake and kinase selectivity .
Reactivity and Stability
  • Hydrogenation: Catalytic hydrogenation of 8-methyl derivatives yields tetrahydropyridopyrimidinones, retaining bioactivity but with altered conformational flexibility .
  • Halogenation : 8-Methyl derivatives resist electrophilic substitution at position 3 compared to unsubstituted analogs, likely due to steric shielding .
  • Ring Transformations : 6-Substituted derivatives (e.g., 6-chloro) undergo cycloadditions to form naphthyridines, complicating synthetic pathways .

Biological Activity

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrido[1,2-a]pyrimidine core structure with a methyl group at the 8-position. This unique structure contributes to its biological activity and potential therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that this compound and its derivatives may act as potent anticancer agents. For instance, a study demonstrated that certain derivatives caused cell cycle arrest at the G2/M phase in Hep3B liver cancer cells. This effect was comparable to established antimitotic agents like vinblastine and paclitaxel, suggesting potential for development as chemotherapeutic agents .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition mechanism is significant for its potential application in cancer therapy . Additionally, it has shown activity against cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression .

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Dihydrofolate Reductase Inhibition : The compound binds to DHFR with high affinity, reducing the availability of tetrahydrofolate necessary for nucleotide synthesis .
  • CDK2 Inhibition : By inhibiting CDK2, the compound disrupts the cell cycle at the G1-S transition, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

StudyFindings
Bhattacharyya et al. (2008)Demonstrated that this compound induces G2/M phase arrest in Hep3B cells.
Wang et al. (2008)Showed structural comparisons indicating potential antimitotic effects similar to known chemotherapeutics.
Recent Synthesis StudiesHighlighted efficient synthesis methods yielding high purity and yield of derivatives with enhanced biological activity .

Research Applications

Given its diverse biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development : Its role as an anticancer agent positions it as a candidate for drug development targeting various malignancies.
  • Chemical Biology : The compound serves as a tool for probing biological pathways and understanding cellular mechanisms.

Q & A

Basic: What are the standard synthetic routes for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The core scaffold is typically synthesized via cyclization reactions starting from 2-aminopyridine derivatives and malonates or β-ketoesters. Key methods include:

  • Cyclization with Lewis acids : 2-methylpyridine and ethyl acetoacetate undergo cyclization using catalysts like AlCl₃ or ZnCl₂ to form the pyrido[1,2-a]pyrimidin-4-one core .
  • Electrochemical selenation : Ouyang’s group (2023) demonstrated an iodide-catalyzed electrochemical method using DMSO as solvent, KI as electrolyte, and carbon/platinum electrodes, achieving yields up to 81% for selenylated derivatives .
  • Halogenation : N-Halosuccinimides (e.g., NBS, NCS) introduce halogens at the 3-position under mild conditions, though competing byproducts may form .

Basic: How is the 3-position functionalized in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

Functionalization at the 3-position employs diverse strategies:

  • Heck Reaction : Palladium-catalyzed coupling introduces ethenyl groups using alkenes, critical for bioactive analogs .
  • Electrochemical Selenation : Diaryldiselenides react via iodide-mediated electrochemical pathways under ambient conditions .
  • Palladium-Catalyzed Alkenylation : Direct C–H activation using O₂ as an oxidant enables regioselective alkenylation at the 3-position .

Advanced: How can electrochemical methods optimize the synthesis of selenylated derivatives?

Key parameters for optimization:

  • Current Density : Increasing current to 30 mA improves scalability (e.g., 5 mmol scale, 81% yield) .
  • Solvent and Electrolyte : DMSO with KI enhances iodine generation and selenide activation .
  • Substrate Scope : Electron-deficient pyrimidinones show higher reactivity, while steric hindrance at the 2-methyl group may reduce yields .

Advanced: What strategies address conflicting data in the biological activity of derivatives?

Contradictions in bioactivity (e.g., aldose reductase inhibition) may arise from:

  • Substituent Positioning : Hydroxyl groups at positions 6 or 9 enhance activity, while methylation abolishes it .
  • Assay Conditions : Variations in enzyme sources or buffer pH can alter IC₅₀ values.
  • Resolution : Perform structure-activity relationship (SAR) studies and molecular docking (e.g., into ALR2 crystal structures) to validate pharmacophore interactions .

Advanced: How to perform regioselective cross-coupling reactions on the pyrido[1,2-a]pyrimidin-4-one scaffold?

  • Suzuki-Miyaura Coupling : Microwave-assisted coupling with arylboronic acids targets the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Direct C–H Activation : Pd(OAc)₂ with oxidants like O₂ enables alkenylation without pre-functionalization .
  • Directing Groups : Halogens at specific positions (e.g., 7-chloro) enhance regioselectivity in cross-coupling .

Basic: What spectroscopic methods characterize the electronic structure of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

  • UV-Vis Spectroscopy : The lowest-energy π→π* transition exhibits a negative solvent effect, analyzed via PPP (Pariser-Parr-Pople) calculations .
  • IR Spectroscopy : Stretching frequencies of carbonyl (C=O) and C–N bonds correlate with substituent electron-withdrawing/donating effects .

Advanced: What are challenges in scaling up halogenation reactions?

  • Byproduct Formation : Competing pathways (e.g., "head-to-tail" cycloaddition) generate naphthyridinones when halogenating 6-position derivatives .
  • Mitigation : Optimize halogen sources (e.g., NXS vs. X₂) and reaction time to suppress side reactions .

Basic: How to evaluate antioxidant properties of 8-methyl derivatives?

  • DPPH Assay : Measures radical scavenging activity; catechol derivatives show superior activity due to redox-active hydroxyl groups .
  • ORAC Assay : Quantifies peroxyl radical inhibition; substituents at the 2-phenyl ring modulate antioxidant capacity .

Advanced: How to use computational methods to predict bioactivity?

  • Molecular Docking : Simulate binding to ALR2 (aldose reductase) to identify critical interactions (e.g., hydrogen bonds with Tyr48/His110) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Advanced: How to resolve contradictions in reaction yields when varying substituents?

  • Steric vs. Electronic Effects : Bulky 2-methyl groups may hinder selenylation, while electron-withdrawing groups enhance electrophilicity at the 3-position .
  • DFT Calculations : Analyze transition states to rationalize regioselectivity differences.
  • Hammett Plots : Correlate substituent σ values with reaction rates to identify electronic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.